molecular formula C9H12N2O2S2 B14613205 Ethyl N~2~,N~5~-bis(sulfanylidenemethylidene)ornithinate CAS No. 58511-09-4

Ethyl N~2~,N~5~-bis(sulfanylidenemethylidene)ornithinate

Cat. No.: B14613205
CAS No.: 58511-09-4
M. Wt: 244.3 g/mol
InChI Key: MCBVRFGJMKTCTD-UHFFFAOYSA-N
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Description

Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate is a chemical compound known for its unique structure and properties It is an ornithine derivative with two sulfanylidenemethylidene groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate typically involves the reaction of ornithine with ethyl chloroformate and a suitable thiol reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.

    Reduction: Reduction reactions can convert the sulfanylidenemethylidene groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidenemethylidene groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides or sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate involves its interaction with specific molecular targets and pathways. The sulfanylidenemethylidene groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N2,N~5~-bis(sulfanylidenemethylidene)ornithinate is unique due to the presence of sulfanylidenemethylidene groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking these functional groups.

Properties

CAS No.

58511-09-4

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

ethyl 2,5-diisothiocyanatopentanoate

InChI

InChI=1S/C9H12N2O2S2/c1-2-13-9(12)8(11-7-15)4-3-5-10-6-14/h8H,2-5H2,1H3

InChI Key

MCBVRFGJMKTCTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCN=C=S)N=C=S

Origin of Product

United States

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